N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide
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Overview
Description
“N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide” is a chemical compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular formula of “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide” is C12H15N3O4S . It has a molecular weight of 297.33 .Scientific Research Applications
Antimicrobial Applications
Thiazolidinone derivatives have been studied for their potent antimicrobial activities. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrated significant in vitro antibacterial and antifungal activities against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest that compounds with thiazolidinone moieties could be promising candidates for the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Research into thiazolidinone compounds has extended into the exploration of their anticancer properties. For instance, a study on the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlighted moderate to excellent anticancer activities against several cancer cell lines. This highlights the potential for thiazolidinone derivatives to act as scaffolds for anticancer drug development (Ravinaik et al., 2021).
Synthesis and Chemical Properties
The synthetic routes and chemical properties of thiazolidinone derivatives are of significant interest due to their potential applications in various fields. A study on the facile preparation of various N-heterocycles using amides and olefins, including thiazolines, showcases the versatility and reactivity of thiazolidinone-related compounds. This research underlines the importance of developing new synthetic strategies that can enhance the accessibility of thiazolidinone derivatives for further scientific exploration (Gratia et al., 2014).
Antioxidant Properties
The antioxidant properties of thiazolidinone derivatives have also been investigated. For example, the synthesis and evaluation of some new coumarinyl-1,3-thiazolidine-4-ones demonstrated excellent antioxidant activity, comparable to ascorbic acid in some cases. This suggests that thiazolidinone derivatives could serve as effective antioxidants, which is relevant for developing treatments for oxidative stress-related diseases (Čačić et al., 2010).
Electrochemical Properties
The electrochemical properties of N-oxyl species, which are related to thiazolidinone derivatives, have been explored for their use in electrosynthetic reactions. These studies provide insights into the mechanisms of electrochemical catalysis by N-oxyl compounds, suggesting potential applications in the synthesis of complex organic molecules and materials (Nutting, Rafiee, & Stahl, 2018).
Mechanism of Action
While the specific mechanism of action for “N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide” is not available, thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Properties
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-8-2-6-15-13(19)14(20)16-11-4-1-5-12(10-11)17-7-3-9-23(17,21)22/h1,4-5,10,18H,2-3,6-9H2,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLRHRRMFYZTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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